molecular formula C15H11NO5 B5374267 (E)-1-(3,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

(E)-1-(3,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B5374267
M. Wt: 285.25 g/mol
InChI Key: CUEWOYAEVHHUTJ-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their biological functions. This particular compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dihydroxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(E)-1-(3,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other biologically active chalcones

Properties

IUPAC Name

(E)-1-(3,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-13(11-4-8-14(18)15(19)9-11)7-3-10-1-5-12(6-2-10)16(20)21/h1-9,18-19H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEWOYAEVHHUTJ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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